molecular formula C10H14N2O4 B13452504 tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate

tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate

Cat. No.: B13452504
M. Wt: 226.23 g/mol
InChI Key: CGAJHSIUYOWQGX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate: is a chemical compound with a unique structure that includes an oxazole ring, a formyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate oxazole precursor with tert-butyl carbamate under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to form stable derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate is unique due to the presence of the oxazole ring and the formyl group, which confer specific reactivity and stability. This makes it distinct from other similar compounds that may lack these functional groups .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,6H,5H2,1-3H3,(H,12,14)

InChI Key

CGAJHSIUYOWQGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(O1)C=O

Origin of Product

United States

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